三氯(环辛基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichloro(cyclooctyl)silane is a compound with the molecular formula C8H15Cl3Si . It is also known by other names such as CYCLOOCTYLTRICHLOROSILANE and Cyclooctane, (trichlorosilyl)- . The molecular weight of this compound is 245.6 g/mol .

Synthesis Analysis

The synthesis of trichloro(cyclooctyl)silane involves the hydrosilylation reaction of alkenes, which is a significant catalytic reaction in the silicon industry . This compound is synthesized on an industrial scale as a key intermediate to access various silane coupling agents . An efficient hydrosilylation reaction of allyl chloride with trichlorosilane has been achieved using the Rh(I) catalyst . This catalyst enables drastically improved efficiency and selectivity compared to conventional Pt catalysts .

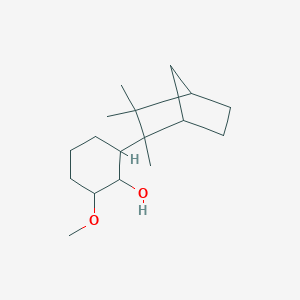

Molecular Structure Analysis

The InChI representation of trichloro(cyclooctyl)silane is InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 . The Canonical SMILES representation is C1CCCC(CCC1)Si(Cl)Cl .

Chemical Reactions Analysis

The hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products .

Physical And Chemical Properties Analysis

Trichloro(cyclooctyl)silane has a molecular weight of 245.6 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 244.000860 g/mol , and its monoisotopic mass is also 244.000860 g/mol . The topological polar surface area of the compound is 0 Ų .

科学研究应用

Preparation of Highly-Hydrophobic Antibacterial Fabric

Trichloro(octadecyl)silane (OTS) has been used to create highly-hydrophobic antibacterial fabric . The fabric was coated with OTS using an immersion method, and the surface hydrophilicity, roughness, and chemical structure were evaluated. The fabric demonstrated outstanding antibacterial activity, reducing the adhesion of E. coli and S. iniae by about 60% and 95%, respectively .

Surface Modification

Silane coupling agents, such as Trichloro(octadecyl)silane, have been used for surface modification . They introduce functional groups onto the surfaces of particles, improving the adhesion of the inorganic/polymer interface .

Synthesis in Nanoparticles

Amino-silanized surfaces, which can be achieved using silane coupling agents like Trichloro(octadecyl)silane, are used in the synthesis of nanoparticles .

Ligand Immobilization

Silane coupling agents are also used in ligand immobilization . This process involves attaching a ligand to a surface, which can be useful in various applications, such as drug delivery and biosensors .

Dyes and Organic Polymers

The use of silane coupling agents extends to the field of dyes and organic polymers . They can help improve the properties of these materials, making them more suitable for various applications .

Water Treatment

Silane coupling agents have been used in water treatment processes . They can help improve the efficiency of these processes, leading to cleaner and safer water .

Polymer Composites and Coatings

Silane coupling agents play a crucial role in the development of polymer composites and coatings . They can enhance the properties of these materials, making them more durable and effective .

Environment-Friendly Fabrication Process

The use of dimethoxy-type silane-coupling agents, such as Trichloro(octadecyl)silane, has led to the development of an environment-friendly fabrication process . This process results in improved mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

作用机制

Target of Action

Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .

Mode of Action

TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .

Biochemical Pathways

It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .

Result of Action

The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .

Action Environment

The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .

安全和危害

未来方向

The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .

属性

IUPAC Name |

trichloro(cyclooctyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHDYIKCZDBWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629398 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(cyclooctyl)silane | |

CAS RN |

18290-59-0 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。